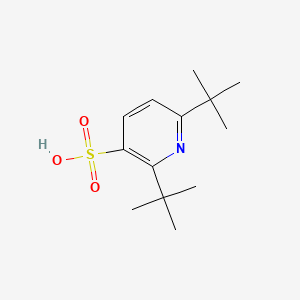
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, along with ethoxy and trimethoxyphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- typically involves multi-step synthetic routes. One common method includes the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of ethoxy and trimethoxyphenyl groups allows for nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)thiadiazines: These compounds also contain a triazole ring but are fused with a thiadiazine ring instead of a phthalazine ring.
1,2,4-Triazolo(4,3-a)pyrazines: These derivatives have a pyrazine ring fused to the triazole ring and exhibit different biological activities.
Tris(1,2,4)triazolo(1,3,5)triazines: These compounds feature a triazine ring fused with multiple triazole rings, used in the development of new materials.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87540-51-0 |
|---|---|
Molekularformel |
C20H20N4O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
6-ethoxy-3-(2,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H20N4O4/c1-5-28-20-13-9-7-6-8-12(13)18-21-22-19(24(18)23-20)14-10-16(26-3)17(27-4)11-15(14)25-2/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
NZCMLYVMGXLFPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN2C(=NN=C2C3=CC(=C(C=C3OC)OC)OC)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)





![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)

